(2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol (2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1354704-71-4
VCID: VC15933683
InChI: InChI=1S/C14H13N3O/c1-17-7-6-13(16-17)14-8-10(9-18)11-4-2-3-5-12(11)15-14/h2-8,18H,9H2,1H3
SMILES:
Molecular Formula: C14H13N3O
Molecular Weight: 239.27 g/mol

(2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol

CAS No.: 1354704-71-4

Cat. No.: VC15933683

Molecular Formula: C14H13N3O

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

(2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol - 1354704-71-4

Specification

CAS No. 1354704-71-4
Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
IUPAC Name [2-(1-methylpyrazol-3-yl)quinolin-4-yl]methanol
Standard InChI InChI=1S/C14H13N3O/c1-17-7-6-13(16-17)14-8-10(9-18)11-4-2-3-5-12(11)15-14/h2-8,18H,9H2,1H3
Standard InChI Key UPYWWZNVVXWAKJ-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)C2=NC3=CC=CC=C3C(=C2)CO

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Architecture

The IUPAC name, [2-(1-methylpyrazol-3-yl)quinolin-4-yl]methanol, delineates its structure: a quinoline core substituted at the 2-position with a 1-methyl-1H-pyrazol-3-yl group and at the 4-position with a hydroxymethyl (-CH₂OH) moiety . The quinoline system provides aromaticity and planar rigidity, while the pyrazole ring introduces hydrogen-bonding capabilities through its nitrogen atoms. The methanol group enhances polarity, influencing solubility and reactivity.

Table 1: Fundamental Molecular Descriptors

PropertyValueSource
CAS Registry Number1354704-71-4
Molecular FormulaC₁₄H₁₃N₃O
Molecular Weight239.28 g/mol
Purity95%
SMILES NotationCN1C=CC(=N1)C2=NC3=CC=CC=C3C(=C2)CO

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

While direct synthesis protocols for this compound remain undisclosed in public literature, analogous quinoline-pyrazole hybrids suggest feasible pathways. A plausible route involves:

  • Quinoline Core Formation: Skraup or Doebner-Miller synthesis to construct the quinoline backbone.

  • Pyrazole Introduction: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a halogenated quinoline intermediate and a 1-methylpyrazole boronic ester .

  • Methanol Functionalization: Hydroxylation of a methyl group via oxidation or nucleophilic substitution .

Key Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at the quinoline 2- and 4-positions requires careful control of reaction conditions .

  • Oxidation Sensitivity: The hydroxymethyl group may necessitate protective strategies (e.g., silylation) during synthesis to prevent overoxidation to carboxylic acids .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its aromatic systems but demonstrates moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Stability studies indicate susceptibility to prolonged exposure to strong oxidizers, necessitating storage under inert atmospheres .

Spectroscopic Fingerprints

  • ¹H NMR (DMSO-d₆): Expected signals include aromatic protons (δ 7.0–8.5 ppm), pyrazole methyl singlet (~δ 3.8 ppm), and hydroxymethyl protons (δ 4.5–5.0 ppm with broadening) .

  • Mass Spectrometry: ESI-MS typically shows a [M+H]⁺ peak at m/z 240.1, consistent with its molecular weight .

ParameterRecommendationSource
Personal Protective EquipmentGloves, lab coat, eye protection
First Aid (Skin Contact)Flush with water ≥15 minutes
Storage Conditions-20°C, inert atmosphere

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